molecular formula C32H35N5O5 B586218 (6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline-9-carboxamide CAS No. 57123-71-4

(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline-9-carboxamide

Cat. No.: B586218
CAS No.: 57123-71-4
M. Wt: 569.662
InChI Key: RUDMYNQFUFZHMD-VTIMJTGVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5’α,10α)-6-Demethyl-9,10-dihydro-12’-hydroxy-2’-methyl-5’-(phenylmethyl)ergotaman-3’,6’,18-trione, also known as dihydroergotamine, is a derivative of ergotamine. It is a naturally occurring ergot alkaloid that has been modified to enhance its pharmacological properties. This compound is primarily used in the treatment of migraines and cluster headaches due to its vasoconstrictive properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5’α,10α)-6-Demethyl-9,10-dihydro-12’-hydroxy-2’-methyl-5’-(phenylmethyl)ergotaman-3’,6’,18-trione involves several steps, starting from ergotamine. The key steps include hydrogenation of the double bond in the 9,10 position and subsequent functional group modifications to introduce the hydroxy and methyl groups .

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrogenation reactions under controlled conditions to ensure high yield and purity. The process is optimized to minimize by-products and ensure the stability of the final product .

Chemical Reactions Analysis

Types of Reactions

(5’α,10α)-6-Demethyl-9,10-dihydro-12’-hydroxy-2’-methyl-5’-(phenylmethyl)ergotaman-3’,6’,18-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The conditions are typically mild to moderate temperatures and pressures to maintain the integrity of the compound .

Major Products Formed

The major products formed from these reactions include various derivatives of dihydroergotamine, each with unique pharmacological properties. These derivatives are often explored for their potential therapeutic applications .

Scientific Research Applications

(5’α,10α)-6-Demethyl-9,10-dihydro-12’-hydroxy-2’-methyl-5’-(phenylmethyl)ergotaman-3’,6’,18-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of (5’α,10α)-6-Demethyl-9,10-dihydro-12’-hydroxy-2’-methyl-5’-(phenylmethyl)ergotaman-3’,6’,18-trione involves binding to serotonin receptors, particularly the 5-HT1D receptors. This binding leads to vasoconstriction of intracranial blood vessels, which is believed to alleviate migraine symptoms. Additionally, it inhibits the release of pro-inflammatory neuropeptides from sensory nerve endings .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5’α,10α)-6-Demethyl-9,10-dihydro-12’-hydroxy-2’-methyl-5’-(phenylmethyl)ergotaman-3’,6’,18-trione is unique due to its specific modifications that enhance its efficacy and reduce side effects compared to its parent compound, ergotamine. Its ability to selectively bind to serotonin receptors makes it particularly effective in treating migraines .

Properties

CAS No.

57123-71-4

Molecular Formula

C32H35N5O5

Molecular Weight

569.662

IUPAC Name

(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline-9-carboxamide

InChI

InChI=1S/C32H35N5O5/c1-31(35-28(38)20-14-22-21-9-5-10-23-27(21)19(16-33-23)15-24(22)34-17-20)30(40)37-25(13-18-7-3-2-4-8-18)29(39)36-12-6-11-26(36)32(37,41)42-31/h2-5,7-10,16,20,22,24-26,33-34,41H,6,11-15,17H2,1H3,(H,35,38)/t20-,22-,24-,25+,26+,31-,32+/m1/s1

InChI Key

RUDMYNQFUFZHMD-VTIMJTGVSA-N

SMILES

CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)NC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.